molecular formula C25H22N4O5S3 B2928815 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-64-5

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2928815
CAS No.: 865182-64-5
M. Wt: 554.65
InChI Key: TWRBQCAPNKIQQL-RFBIWTDZSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-based sulfonamide derivative characterized by a complex heterocyclic scaffold. Its structure includes:

  • A 1,3-benzothiazole core with a Z-configured imine bond at the 2-position.
  • Sulfamoyl groups at the 6-position of the benzothiazole ring and the para-position of the benzamide moiety.
  • A benzyl(methyl)sulfamoyl group on the benzamide, contributing to lipophilicity and target-binding versatility.

Structural confirmation for related compounds relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h1,4-14,16H,15,17H2,2H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRBQCAPNKIQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and benzyl(methyl)sulfamoyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

a) 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()

  • Differences: Sulfamoyl substituents: Diethylsulfamoyl vs. benzyl(methyl)sulfamoyl. Benzothiazole substitution: Ethoxy group at the 4-position vs. sulfamoyl at the 6-position. Sulfamoyl groups improve hydrogen-bonding capacity and solubility .
  • Similarities :
    • Shared propargyl group, enabling click chemistry modifications or covalent binding .
    • Z-configuration of the imine bond, critical for planar geometry and target interactions.

b) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Core structure : Triazole-thiones vs. benzothiazole-imine. Benzothiazoles exhibit superior membrane permeability due to aromatic heterocycle rigidity .
  • Functional groups : Sulfonylphenyl and difluorophenyl groups in triazoles vs. sulfamoyl-propargyl in the target compound. Sulfamoyl groups are more polar, favoring aqueous solubility .

Pharmacological Implications

Benzothiazole derivatives exhibit broad activities, including antimicrobial , antitumor , and HIV protease inhibition . Key comparisons:

  • Antimicrobial activity : Sulfamoyl groups enhance binding to bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The propargyl group in the target compound may confer additional reactivity against resistant strains .

Data Table: Comparative Analysis of Benzothiazole-Sulfonamide Derivatives

Compound Name Molecular Weight Key Substituents Reported Activities Reference
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ~550 g/mol 6-sulfamoyl, propargyl, benzyl(methyl)sulfamoyl Hypothesized: Antimicrobial, Antitumor Inferred
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ~475 g/mol 4-ethoxy, diethylsulfamoyl, propargyl Antimicrobial (inferred)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione ~500 g/mol Triazole-thione, sulfonylphenyl Antifungal

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the sulfamoylbenzamide class that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C29H35ClN4O4S2C_{29}H_{35}ClN_{4}O_{4}S_{2} with a molecular weight of approximately 603.2 g/mol. The structure includes a benzamide core, sulfamoyl groups, and a benzothiazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfamoyl compounds often exhibit antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that compounds with similar structures can effectively inhibit various strains of bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Sulfamoylbenzamide derivatives have been studied for their anticancer activities. In particular, they have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

Several studies have highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. This inhibition could lead to reduced tumor growth in experimental models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfamoyl compounds, including derivatives similar to the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity : In a preclinical trial involving human cancer cell lines, the compound demonstrated cytotoxic effects at low micromolar concentrations. The study reported an IC50 value indicating effective inhibition of cell growth in breast cancer cells.
  • Enzyme Inhibition : A biochemical assay assessed the inhibition of specific kinases by the compound. The results showed a dose-dependent inhibition of VEGFR and PDGFR kinases, suggesting its potential as an antiangiogenic agent.

The biological activity of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, the compound can prevent phosphorylation processes crucial for cell signaling.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureusStudy A
AnticancerCytotoxicity in MCF7Study B
Kinase InhibitionVEGFR/PDGFR inhibitionStudy C

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